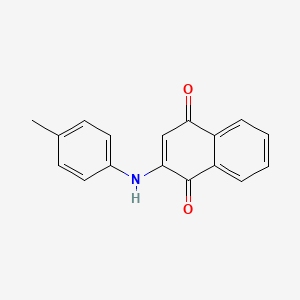

2-(4-Methylanilino)naphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

57182-49-7 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-(4-methylanilino)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)13-4-2-3-5-14(13)17(15)20/h2-10,18H,1H3 |

InChI Key |

DECIRKJAMAOVMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Contextual Framework and Research Significance of 2 4 Methylanilino Naphthalene 1,4 Dione Within Naphthoquinone Chemistry

Overview of 1,4-Naphthoquinone (B94277) Derivatives in Scientific Research

1,4-Naphthoquinone and its derivatives are a class of compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions. This core structure is found in various natural products, most notably in Vitamin K. The versatility of the 1,4-naphthoquinone scaffold allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse physicochemical and biological properties. researchgate.net

In scientific research, these derivatives have been extensively studied for their potential applications in medicinal chemistry and materials science. Their biological activities are particularly noteworthy, with research demonstrating significant antibacterial, antifungal, antiviral, anti-inflammatory, and antipyretic properties. researchgate.net Furthermore, many 1,4-naphthoquinone-based compounds have been investigated for their potent anticancer activities, with some, like doxorubicin (B1662922) and daunorubicin, being used as frontline chemotherapy drugs. nih.gov The rich chemistry of 1,4-naphthoquinones, including their redox properties and ability to undergo various substitution reactions, makes them a fertile ground for the development of new therapeutic agents and functional materials. mdpi.com

Rationale for Investigating Substituted Naphthoquinones like 2-(4-Methylanilino)naphthalene-1,4-dione

The investigation into substituted naphthoquinones, such as this compound, is driven by the principle of structure-activity relationships. The introduction of different substituent groups onto the naphthoquinone core can profoundly influence the compound's electronic properties, steric profile, and ultimately, its biological activity. mdpi.com

The rationale for investigating this compound is rooted in the quest for novel compounds with enhanced or specific biological activities. By systematically modifying the structure of the parent 1,4-naphthoquinone, researchers aim to:

Improve potency: Fine-tuning the structure can lead to stronger interactions with biological targets, resulting in higher efficacy at lower concentrations.

Enhance selectivity: Modifications can be designed to increase the compound's affinity for a specific target, thereby reducing off-target effects and potential toxicity.

Modulate physicochemical properties: Substituents can alter properties like solubility, stability, and membrane permeability, which are crucial for a compound's potential as a therapeutic agent.

Explore new mechanisms of action: Novel derivatives may exhibit unique biological activities or mechanisms of action that differ from previously studied compounds.

Research on various 2-arylaminonaphthoquinones has shown that these compounds can possess significant cytotoxic and antimicrobial activities. nih.gov Therefore, the synthesis and evaluation of derivatives like this compound are a logical step in the exploration of the chemical and biological space of naphthoquinones.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The academic inquiry into this compound, while not as extensively documented as for some other naphthoquinone derivatives, falls under the broader objectives of drug discovery and materials science. The primary goals of such research would be to:

Synthesize and Characterize: Develop efficient and scalable synthetic routes to obtain the pure compound and thoroughly characterize its chemical structure and properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Evaluate Biological Activity: Screen the compound for a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. This often involves in vitro assays against various cell lines and microbial strains.

Elucidate the Mechanism of Action: For any observed biological activity, the next objective is to understand the underlying molecular mechanism. This could involve studies on enzyme inhibition, DNA interaction, induction of oxidative stress, or modulation of specific signaling pathways.

Establish Structure-Activity Relationships (SAR): By comparing the activity of this compound with that of other closely related derivatives, researchers can deduce the influence of specific structural features on the observed biological effects. This knowledge is invaluable for the rational design of more potent and selective compounds.

Explore Potential Applications: Based on its properties, the research would aim to identify potential applications for the compound, for instance, as a lead compound for the development of new anticancer or antimicrobial drugs, or as a component in functional materials such as dyes or electronic devices.

While specific, detailed research findings for this compound are not abundant in publicly available literature, the study of this compound is a valuable piece in the larger puzzle of understanding and harnessing the potential of the 1,4-naphthoquinone scaffold.

Molecular Structure and Conformational Analysis: Implications for Biological Interactions

Fundamental Structural Features of the 2-(4-Methylanilino)naphthalene-1,4-dione Core

The core structure of this compound is built upon a naphthalene-1,4-dione scaffold, which is a bicyclic system where a benzene ring is fused to a p-benzoquinone ring. This naphthoquinone moiety is essentially planar. nih.gov The introduction of a 4-methylanilino group at the 2-position introduces specific geometric and electronic characteristics.

Crystallographic studies of closely related compounds, such as 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475), provide valuable data on the bond lengths and angles within the core structure. nih.govresearchgate.net The naphthoquinone ring system itself is largely planar, a feature that is critical for its electronic properties and potential stacking interactions with biological targets. nih.gov The bond lengths within this core are indicative of a conjugated system, with the C=O bonds of the quinone exhibiting typical double bond character. The C-N bond linking the anilino group to the naphthoquinone ring is of particular interest, as its length can provide insight into the degree of electronic communication between the two aromatic systems. In the chloro-substituted analog, the N-C9 and N-C11 bond lengths show slight differences due to their distinct chemical environments. researchgate.net

| Bond | Length (Å) |

|---|---|

| N—C9 | Value |

| N—C11 | Value |

| Angle | Degree (°) |

|---|---|

| C9—N—H | Value |

| C11—N—H | Value |

Note: The data presented in the tables are from a closely related compound, 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione, and are used here as a representative model.

Conformational Dynamics of the Anilino Moiety and its Influence on Molecular Recognition

This twisted conformation has profound implications for molecular recognition. The specific orientation of the 4-methylphenyl group creates a defined three-dimensional shape that can either fit snugly into a hydrophobic pocket of a target protein or lead to steric hindrance, preventing binding. The rotational barrier around the C-N bond determines the energetic cost of adopting different conformations. Theoretical studies on para-substituted anilines have shown that the rotational barrier is a reliable measure of the π-conjugation between the amino group and the aromatic ring. semanticscholar.orgresearchgate.net Electron-withdrawing or -donating substituents on the aniline ring can influence this barrier and, consequently, the preferred conformation of the molecule. semanticscholar.orgresearchgate.net

The dynamic nature of this rotation means that in solution, the molecule likely exists as a mixture of conformers in equilibrium. The relative populations of these conformers will be influenced by the solvent environment and interactions with other molecules. This conformational flexibility can be advantageous for biological activity, allowing the molecule to adapt its shape to optimize interactions with a binding site.

Tautomeric Considerations and Electronic Structure within the Naphthoquinone Scaffold

The this compound molecule possesses the potential for tautomerism, a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this particular scaffold, two main types of tautomerism are relevant: keto-enol and imine-enamine tautomerism.

The naphthoquinone core contains two ketone functional groups. The presence of an α-hydrogen on the anilino nitrogen allows for the possibility of keto-enol tautomerism, where a proton from the nitrogen could migrate to one of the carbonyl oxygens, resulting in the formation of an enol. This would create a hydroxyl group and a C=C double bond within the quinone ring, and a C=N double bond.

Furthermore, the anilino group itself introduces the possibility of imine-enamine tautomerism. The existing form can be considered an enamine-like structure (a vinylogous enamine), and a proton shift could potentially lead to an imine tautomer. The equilibrium between these tautomeric forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 2 4 Methylanilino Naphthalene 1,4 Dione Analogues

Empirical Structure-Activity Relationship Studies

Empirical SAR studies involve the synthesis of a series of related compounds and the evaluation of their biological activities to identify key structural features responsible for their effects. For anilino-naphthoquinones, these studies have focused on the impact of different substituents on both the naphthoquinone and the aniline rings.

The nature and position of substituents on both the aniline and naphthoquinone rings play a pivotal role in modulating the biological potency of these compounds, particularly their anticancer activity.

On the naphthoquinone ring, the presence of a halogen at the C3 position is often considered essential for potent cytotoxic activity. acs.orgnih.gov For instance, replacing a chloro group at the C3 position with a bromo group has been shown to enhance anticancer effects against certain cell lines. acs.orgnih.gov Conversely, analogues lacking a halogen at this position generally exhibit a significant loss of activity. acs.org

On the aniline ring, the electronic properties of the substituents are critical. A systematic variation of substituents on the phenyl ring of 2-anilino-3-chloro-1,4-naphthoquinone derivatives has provided valuable insights. One study revealed that the 4-methyl derivative, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475), was a highly potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, showing four times the potency of the reference drug erlotinib. nih.gov This suggests that small, electron-donating groups at the para position of the aniline ring can be beneficial for activity. Both electron-donating groups (e.g., -CH₃, -OH) and electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) have been explored. acs.orgmdpi.com The biological response often depends on the specific biological target and the cell line being tested. acs.orgnih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values) of several 2-anilino-3-chloro-1,4-naphthoquinone analogues against various human cancer cell lines, illustrating the impact of different substituents on the aniline ring.

| Compound ID | Aniline Ring Substituent (R) | IC₅₀ (µM) vs. HuCCA-1 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MOLT-3 |

| 1 | 4-CH₃ | 8.87 | 10.36 | > 40 | 1.75 |

| 2 | 4-NO₂ | 21.01 | 10.42 | > 40 | 2.50 |

| 3 | 3-NO₂ | 18.04 | 12.33 | > 40 | 2.54 |

| 4 | H | 12.92 | 14.12 | 27.91 | 2.65 |

| 5 | 4-OH | 8.21 | 17.51 | 30.73 | 4.35 |

| Doxorubicin (B1662922) | (Reference) | 1.17 | 0.81 | 0.35 | 0.03 |

| Data sourced from Mahalapbutr P, et al. (2022). acs.org |

The position of a substituent on the aniline ring can significantly influence biological activity. Studies comparing isomers have demonstrated that even a minor shift in a functional group's location can lead to different biological outcomes. For example, in the case of nitro-substituted anilino-naphthoquinones, the activity against the MOLT-3 leukemia cell line was comparable for the 3-nitro (meta) and 4-nitro (para) isomers, with IC₅₀ values of 2.54 µM and 2.50 µM, respectively. nih.gov However, variations in activity against other cell lines like HuCCA-1 and HepG2 were observed, highlighting that the optimal substituent position can be target-dependent. nih.gov This positional effect is likely due to the specific steric and electronic interactions the analogue can form within the binding site of its biological target. nih.govnih.gov

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a crucial physicochemical property that affects a drug's ability to cross cell membranes and interact with its target. nih.govnih.gov QSAR studies on 1,4-naphthoquinones have consistently shown that their cytotoxic activities are largely dependent on their hydrophobicity. nih.govresearchgate.net An optimal level of lipophilicity is required; if a compound is too hydrophilic, it may not effectively penetrate cellular membranes, while if it is excessively lipophilic, it may have poor solubility in aqueous media or be sequestered in lipid bilayers, preventing it from reaching an intracellular target. nih.govresearchgate.net

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use molecular descriptors to quantify structural features and correlate them with observed activity, enabling the prediction of the potency of novel compounds. nih.gov

Several QSAR models have been successfully developed to predict the anticancer activity of 1,4-naphthoquinone (B94277) derivatives. elsevierpure.com These models are typically built using statistical methods like multiple linear regression (MLR), which generates an equation linking molecular descriptors to biological activity. elsevierpure.comresearchgate.net For a series of substituted 1,4-naphthoquinones, MLR-based QSAR models have demonstrated good predictive performance for their activity against various cancer cell lines, including HepG2, HuCCA-1, A549, and MOLT-3. elsevierpure.com

The development process involves calculating a wide range of molecular descriptors for a "training set" of compounds with known activities. Statistical methods are then used to select the most relevant descriptors and build the model. The model's predictive power is then validated using an external "test set" of compounds that were not used in its creation. nih.gov Successful QSAR models can guide the design of new analogues with potentially enhanced activity. elsevierpure.comresearchgate.net

The selection of appropriate molecular descriptors is fundamental to building a robust QSAR model. These descriptors quantify various aspects of a molecule's physicochemical properties.

The table below describes some of the key molecular descriptors used in QSAR studies of naphthoquinone analogues.

| Descriptor | Name | Description | Relevance to Biological Activity |

| logP | Logarithm of the Partition Coefficient | Measures the lipophilicity or hydrophobicity of a molecule. | Influences membrane permeability, solubility, and transport to the target site. nih.gov |

| MR | Molar Refractivity | Represents the molar volume and polarizability of a molecule. | Relates to steric effects and the potential for van der Waals interactions within a binding pocket. researchgate.net |

| DM | Dipole Moment | A measure of the overall polarity of a molecule. | Influences polar interactions with the biological target and solubility. elsevierpure.comresearchgate.net |

| EELE | Total energy | Represents the total electronic energy of the molecule. | Can be related to the overall stability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | The energy of the lowest energy orbital that is not occupied by an electron. | Relates to a molecule's ability to accept electrons and its susceptibility to nucleophilic attack. mdpi.com |

| HOMO | Highest Occupied Molecular Orbital Energy | The energy of the highest energy orbital that is occupied by electrons. | Relates to a molecule's ability to donate electrons and its reactivity towards electrophiles. mdpi.com |

| TPSA | Topological Polar Surface Area | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Correlates with hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption. |

Quantum chemical descriptors like HOMO and LUMO energies are particularly important as they relate to the electronic reactivity of the molecule. mdpi.com The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of the compound. These descriptors, combined with those describing lipophilicity and steric properties, provide a comprehensive picture of the structural features that govern the biological activity of 2-(4-methylanilino)naphthalene-1,4-dione and its analogues. researchgate.netelsevierpure.com

Validation and Interpretation of QSAR Models for Rational Design

The development of a Quantitative Structure-Activity Relationship (QSAR) model is a crucial step in modern drug design, providing mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net However, for a QSAR model to be a reliable predictive tool in the rational design of new analogues of this compound, it must undergo rigorous validation. d-nb.info Validation assesses the robustness and predictive capacity of the model, ensuring that the correlation between the structural descriptors and the biological activity is not due to chance. mdpi.com

The validation process is typically divided into two main stages: internal validation and external validation.

Internal Validation: This process assesses the stability and robustness of the model using the training set of data from which it was generated. The most common technique for internal validation is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q² or R²cv). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

External Validation: This is the most critical test of a QSAR model's predictive power. d-nb.info It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive accuracy is measured by the predictive correlation coefficient (R²pred). A model is generally considered acceptable if it has an R² value greater than 0.6 and a Q² greater than 0.5. mdpi.com

Several statistical metrics are employed to evaluate the validity of a QSAR model. These parameters ensure the model is statistically sound and has genuine predictive power.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-Validated R² | Q² (or R²cv) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² for Test Set | R²pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.5 |

Once validated, the QSAR model can be interpreted to guide the rational design of new, more potent analogues. The model highlights the specific molecular descriptors—numerical representations of a molecule's physicochemical properties—that significantly influence biological activity. For 1,4-naphthoquinone analogues, studies have shown that properties like polarizability, van der Waals volume, mass, electronegativity, and dipole moment can be key influencers of their anticancer activities. nih.gov

Interpretation for Rational Design: By understanding which descriptors positively or negatively impact activity, medicinal chemists can strategically modify the lead compound, this compound.

Polarizability and Electronegativity: If the model indicates that higher electronegativity on a specific part of the molecule enhances activity, designers can introduce electron-withdrawing groups (e.g., halogens) at that position. nih.govnih.gov

Van der Waals Volume and Shape: Descriptors related to molecular size and shape can suggest steric constraints within the biological target's binding site. nih.gov If a smaller volume is favored, bulky substituents would be avoided in subsequent designs.

Dipole Moment: The model might reveal that a specific dipole moment is optimal for activity, guiding modifications to achieve a better electronic distribution for interaction with the target. nih.gov

For instance, a QSAR model for a series of 1,4-naphthoquinones might suggest that increasing polarizability and introducing electron-withdrawing groups at the 3-position of the naphthoquinone ring enhances cytotoxic activity. nih.govnih.gov This insight allows for the in silico design and screening of new analogues with these desired features before committing resources to their chemical synthesis and biological testing. researchgate.net

Pharmacophore Development and Lead Optimization Strategies

Following the identification of a biologically active "hit" or "lead" compound like this compound, the subsequent phase in drug discovery is lead optimization. This process involves systematically modifying the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Pharmacophore modeling is a cornerstone of this phase, providing a three-dimensional abstract representation of the key molecular features necessary for biological activity.

A pharmacophore model for the 2-anilino-1,4-naphthoquinone class of compounds would typically define the essential structural elements and their spatial arrangement required for interaction with the biological target, such as a specific enzyme or receptor. acs.org Based on structure-activity relationship (SAR) studies of various analogues, key pharmacophoric features can be identified. nih.govacs.org

Table 2: Potential Pharmacophoric Features of this compound Analogues

| Feature | Description | Potential Role |

|---|---|---|

| 1,4-Naphthoquinone Scaffold | A planar, aromatic ring system with two ketone groups. | Acts as the core structural anchor; may participate in hydrogen bonding or redox cycling. brieflands.com |

| Hydrogen Bond Acceptors | The two carbonyl (C=O) groups on the naphthoquinone ring. | Essential for interaction with hydrogen bond donors in the target's active site. |

| Amino Linker (-NH-) | Connects the naphthoquinone and aniline rings. | Provides a specific spatial orientation between the two ring systems and can act as a hydrogen bond donor. |

| Aromatic Ring (Anilino moiety) | The 4-methylphenyl group. | Participates in hydrophobic or π-π stacking interactions within the binding pocket. |

Lead optimization strategies for this class of compounds focus on modifying these features to enhance desired properties. These strategies are guided by SAR data, which reveal how specific structural changes affect biological activity. mdpi.com

Key Lead Optimization Strategies:

Modification of the Anilino Ring: The substitution pattern on the aniline ring significantly impacts activity. Introducing different functional groups (e.g., halogens, trifluoromethyl, methoxy (B1213986) groups) can alter the electronic properties and hydrophobicity of the molecule, potentially leading to improved binding affinity with the target. For example, anilino-1,4-naphthoquinones with trifluoromethyl substituents have been investigated as potential EGFR kinase inhibitors. acs.org

Alteration of the Naphthoquinone C3-Position: The C3 position of the naphthoquinone ring is a common site for modification. Replacing the hydrogen atom with other groups, such as halogens (e.g., chlorine, bromine), can enhance cytotoxicity. nih.gov This suggests that an electron-withdrawing group at this position may be crucial for the mechanism of action. nih.gov

Introduction of Heterocyclic Rings: To improve potency and selectivity, heterocyclic ring systems can be introduced. For instance, creating a fused imidazole ring system from the C3-position and the amino linker has been shown to sharply increase potency against cancer cells compared to the uncyclized precursor. nih.gov

Varying the Amino Linker: The nature of the side chain attached to the naphthoquinone ring can be altered. Replacing the aniline group with different aliphatic or cyclic amines can influence the compound's steric and electronic profile, thereby affecting its biological activity and selectivity. nih.gov

The following table summarizes findings from SAR studies on related naphthalene-1,4-dione analogues, illustrating the impact of specific structural modifications.

Table 3: Structure-Activity Relationship (SAR) Insights for Naphthalene-1,4-dione Analogues

| Analogue Modification | Starting Scaffold | Resulting Effect | Reference |

|---|---|---|---|

| Replacement of C3-Cl with C3-Br | 2-amino-3-chloro-1,4-naphthoquinone | Increased cytotoxicity against HEC1A cancer cells. | nih.gov |

| Introduction of an amide at C3 | 2-amino-3-chloro-1,4-naphthoquinone | Enhanced selectivity for cancer cells while preserving potency. | nih.gov |

Through these iterative cycles of design, synthesis, and testing, lead optimization aims to produce a drug candidate with a superior biological profile compared to the original lead compound. nih.gov

Advanced Computational and Theoretical Studies of 2 4 Methylanilino Naphthalene 1,4 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its protein target.

Molecular docking simulations have been crucial in identifying the binding modes of anilino-naphthoquinone derivatives within the active sites of protein targets. In a significant study on a series of anilino-1,4-naphthoquinones as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a closely related analog, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475), was identified as a highly potent inhibitor. researchgate.netnih.gov

Docking studies revealed that this compound successfully occupies the ATP-binding pocket of EGFR. The naphthoquinone core is predicted to mimic the quinazoline (B50416) ring of known EGFR inhibitors like erlotinib. acs.org The primary mode of interaction is governed by extensive van der Waals forces between the ligand and the amino acid residues in the binding pocket. researchgate.net The 4-methyl group on the anilino ring was found to be a key feature for potent inhibitory activity, forming specific alkyl-alkyl and pi-alkyl interactions with several residues, including Alanine 743 (A743), Lysine 745 (K745), Methionine 766 (M766), and Leucine 788 (L788). researchgate.netresearcher.life These hydrophobic interactions are critical for the stable accommodation of the compound within the active site. researchgate.net

Similarly, in studies of other anilino-naphthoquinone derivatives with different biological targets, such as Human Serum Albumin (HSA), docking predicted preferential binding to specific sites, for instance, subdomain IIA (site I) of HSA for a methoxy (B1213986) analog. nih.gov

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy score (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). For the potent EGFR inhibitor 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, experimental results confirmed a nanomolar IC50 value (in the range of 3.96–18.64 nM), indicating very strong binding. researchgate.netnih.gov

Computational free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, have been employed to dissect the energetic contributions to binding. researchgate.net These calculations corroborated the docking results, revealing that van der Waals energy was the major contributor to the favorable binding free energy of the compound within the EGFR active site. researchgate.netacs.org For a related compound, 2-(4-methoxyanilino)naphthalene-1,4-dione, docking against human serum albumin yielded a binding affinity of -7.15 kcal/mol, indicating a stable and spontaneous binding process. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Driving Force |

| 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione | EGFR | Correlated with nM IC50 | A743, K745, M766, L788, T790 | van der Waals forces |

| 2-(4-methoxyanilino)naphthalene-1,4-dione | HSA | -7.15 | Site I (Subdomain IIA) | Hydrophobic forces |

Molecular Dynamics Simulations for Conformational Landscape and Target Flexibility

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target complex, providing insights into its stability and behavior over time in a simulated physiological environment. For the complex of 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione with the EGFR tyrosine kinase domain, MD simulations were performed to assess its structural stability. researchgate.net

The stability of the complex was analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the radius of gyration (Rg) of the protein, and the number of atomic contacts between the ligand and protein over the simulation period. researchgate.nettandfonline.com Results from these simulations showed that the complex reached a stable equilibrium with minimal fluctuations, indicating a stable binding mode. researchgate.net The radius of gyration remained consistent, suggesting that the binding of the ligand did not cause significant unfolding or destabilization of the protein structure. Furthermore, a high number of sustained atomic contacts throughout the simulation confirmed the persistent and stable interaction within the binding pocket. researchgate.net These simulations reinforce the findings from molecular docking and provide a stronger basis for understanding the compound's inhibitory mechanism. acs.org

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These properties are fundamental to its reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability.

For a molecule like 2-(4-Methylanilino)naphthalene-1,4-dione, the HOMO is expected to be localized primarily on the electron-rich 4-methylanilino group, which acts as an electron donor. Conversely, the LUMO is likely concentrated on the electron-deficient naphthalene-1,4-dione moiety, a known electron acceptor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This charge transfer character is fundamental to the biological activity of many quinone-based compounds.

| Molecular Orbital | Description | Expected Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the electron-donating 4-methylanilino ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the electron-accepting naphthalene-1,4-dione core |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the molecule's surface.

For this compound, an MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carbonyl groups on the naphthoquinone ring. These sites represent the most likely areas for electrophilic attack. In contrast, regions of positive potential (colored blue) would be found around the hydrogen atom of the amino linker (N-H group), indicating a site susceptible to nucleophilic attack. This detailed map of charge distribution helps to rationalize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, observed in docking and MD simulations.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening have emerged as indispensable tools in the study of this compound and its analogs. These computational approaches facilitate the prediction of physicochemical properties, biological activities, and potential molecular targets, thereby accelerating the drug discovery and development process. By constructing predictive models and simulating interactions between small molecules and biological macromolecules, researchers can prioritize compounds for synthesis and experimental testing, saving both time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent cheminformatics technique applied to the 1,4-naphthoquinone (B94277) class of compounds. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,4-naphthoquinone, QSAR models have been instrumental in identifying the key molecular descriptors that govern their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netelsevierpure.com These models often reveal that properties such as hydrophobicity, electronic effects, and steric factors play a crucial role in the anticancer activity of these compounds. nih.govingentaconnect.comresearchgate.net By understanding these relationships, chemists can rationally design new derivatives of this compound with potentially enhanced potency and selectivity.

Virtual screening, particularly through molecular docking, represents another powerful application of computational methods to this class of compounds. researchgate.netnih.govwikipedia.org This technique involves the use of computer algorithms to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For anilino-1,4-naphthoquinones, molecular docking has been employed to investigate their binding modes within the active sites of various protein targets, including kinases and other enzymes implicated in cancer progression. acs.orgmdpi.com These studies provide valuable insights into the specific amino acid residues that interact with the ligand, guiding the design of modifications to the this compound scaffold to improve binding affinity and inhibitory activity. acs.orgresearcher.life

One of the key targets identified for anilino-naphthoquinone derivatives through computational studies is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often overexpressed in various cancers. acs.orgmdpi.comnih.gov Molecular docking studies have shown that the naphthoquinone core can mimic the quinazoline ring of known EGFR inhibitors like erlotinib. acs.orgnih.gov The anilino moiety can then form crucial interactions within the ATP-binding pocket of the enzyme. For a closely related analog, 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone, docking studies have elucidated significant interactions within the EGFR binding site, driven by van der Waals forces, hydrogen bonding, and alkyl interactions. mdpi.com The 4-methyl group, in particular, was identified as a key feature for enhancing inhibitory activity through interactions with residues such as A743, K745, M766, and L788. researcher.life

The predictive power of these computational models is often validated through experimental assays. For instance, QSAR models developed for a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives showed good predictive performance for their cytotoxic activity against cell lines like HepG2, HuCCA-1, A549, and MOLT-3. elsevierpure.com Similarly, the insights gained from molecular docking studies have successfully guided the synthesis of novel derivatives with potent biological activities. nih.govnih.gov The synergy between in silico predictions and in vitro testing is a hallmark of modern drug discovery, and the study of this compound and its congeners is a clear example of this integrated approach.

Below are interactive data tables summarizing typical findings from computational studies on 1,4-naphthoquinone derivatives, which are analogous to the subject compound.

Table 1: Representative QSAR Model Descriptors for Anticancer Activity of 1,4-Naphthoquinone Analogs

| Descriptor | Description | Influence on Activity |

|---|---|---|

| ClogP | Calculated Logarithm of the Partition Coefficient (Hydrophobicity) | Often a key determinant; optimal range for activity. nih.gov |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability | Can be related to steric interactions at the target site. ingentaconnect.com |

| Dipole Moment | Measure of the net molecular polarity | Influences electrostatic interactions with the target. researchgate.net |

| NVE | Total Number of Valence Electrons | Relates to the overall electronic character of the molecule. ingentaconnect.com |

Table 2: Example Molecular Docking Results for an Anilino-Naphthoquinone Analog against EGFR Tyrosine Kinase

| Parameter | Finding | Reference |

|---|---|---|

| Binding Energy (kcal/mol) | Comparable or superior to known inhibitors like erlotinib. | nih.gov |

| Key Interacting Residues | A743, K745, M766, T790, L788 | researcher.life |

| Primary Interaction Forces | Van der Waals, Hydrogen Bonding, π-π Stacking, Alkyl Interactions | mdpi.com |

| Role of 4-Methyl Group | Forms key alkyl interactions contributing to high potency. | researcher.life |

Prospective Research Avenues and Broader Academic Implications of 2 4 Methylanilino Naphthalene 1,4 Dione Research

Novel Derivatization Strategies for Enhanced Selectivity and Potency

The structural framework of 2-(4-Methylanilino)naphthalene-1,4-dione offers numerous opportunities for chemical modification to enhance its therapeutic properties. Future research will likely focus on strategic derivatization to improve both the potency and selectivity of the compound.

Modification of the Anilino Ring: The methyl-substituted phenyl ring is a prime target for modification. Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions can modulate the electronic and steric properties of the molecule. nih.govmdpi.com This can influence the compound's binding affinity to its molecular targets and alter its physicochemical properties, such as solubility and membrane permeability. mdpi.com For instance, studies on similar anilino-1,4-naphthoquinones have shown that substitutions on the phenyl ring can significantly impact their anticancer and enzyme inhibitory potentials. nih.govacs.org

Substitution at the Naphthoquinone Core: The naphthoquinone scaffold itself can be modified. For example, replacing the hydrogen at the C3 position with other groups, such as a chlorine atom as seen in the related compound 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475), has been shown to be synthetically feasible and can influence biological activity. nih.govresearchgate.net Further exploration of substitutions at this position could lead to derivatives with improved target engagement.

Bioisosteric Replacement: Another strategy involves the replacement of key functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can lead to compounds with retained or enhanced activity but with a different toxicity profile or improved pharmacokinetic properties.

These derivatization strategies aim to fine-tune the molecule's interaction with specific biological targets, thereby increasing its therapeutic efficacy while minimizing off-target effects.

Exploration of Unconventional Molecular Targets and Biological Pathways

While many naphthoquinone-based compounds are known for their anticancer properties, often linked to mechanisms like oxidative stress and DNA intercalation, future research on this compound is expected to uncover novel molecular targets. brieflands.com

Enzyme Inhibition: A significant avenue of research is the inhibition of key enzymes involved in disease progression. For example, various anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.org Research has shown that a compound with a 4-methyl substituent on the phenyl ring displayed significantly higher potency than the known EGFR inhibitor, erlotinib. acs.org This suggests that this compound and its derivatives are strong candidates for development as novel EGFR inhibitors.

Modulation of Signaling Pathways: Beyond direct enzyme inhibition, this compound may affect entire signaling cascades. Naphthoquinones can influence pathways related to apoptosis (programmed cell death), cell cycle regulation, and angiogenesis (the formation of new blood vessels), all of which are critical in cancer biology. mdpi.com Future studies will likely employ proteomic and genomic approaches to identify which specific pathways are modulated by this compound.

Antimicrobial and Antiviral Targets: The 1,4-naphthoquinone (B94277) scaffold is present in compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.netresearchgate.net Prospective research could explore the potential of this compound to inhibit microbial enzymes or interfere with viral replication processes, opening up its application beyond oncology.

Potential Molecular Targets for Naphthoquinone Derivatives

| Target Class | Specific Example | Associated Disease | Reference |

|---|---|---|---|

| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govacs.org |

| Heat Shock Proteins | Hsp90 | Cancer | brieflands.com |

| DNA-Interacting Proteins | Topoisomerases | Cancer | brieflands.com |

| Bacterial Enzymes | Mycobacterium tuberculosis enzymes | Tuberculosis | researchgate.net |

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully grasp the biological impact of this compound, future research must move beyond single-target investigations and adopt a systems-level perspective. Integrating experimental data with computational models will provide a more holistic understanding of the compound's mechanism of action.

Omics Technologies: High-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global snapshot of the cellular changes induced by the compound. This can help identify not only the primary target but also the downstream effects and compensatory mechanisms that cells activate in response to treatment.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to potential targets at the atomic level. acs.org These computational approaches can guide the design of new derivatives with improved binding affinity and selectivity.

Contribution to Fundamental Understanding of Naphthoquinone Bioactivity

Research focused on this compound will contribute significantly to the broader understanding of the structure-activity relationships (SAR) of the entire 1,4-naphthoquinone class of compounds. nih.gov

The bioactivity of naphthoquinones is often linked to their redox properties—the ability to accept electrons and participate in redox cycling, which can generate reactive oxygen species (ROS). brieflands.comresearchgate.net The substituents on the naphthoquinone ring can modulate these redox properties. mdpi.com By systematically studying how the 4-methylanilino group influences the electronic properties and biological activity of the naphthoquinone core, researchers can build more accurate models to predict the bioactivity of other substituted naphthoquinones. This fundamental knowledge is crucial for designing future compounds with desired biological effects.

Role in Advancing Rational Drug Design Methodologies

The study of this compound serves as an excellent case study for the application and advancement of rational drug design methodologies.

Structure-Based Design: As potential protein targets are identified, their three-dimensional structures can be used to design derivatives of this compound that fit perfectly into the binding site, maximizing potency and selectivity. The success of molecular docking studies with similar compounds against EGFR highlights the promise of this approach. acs.org

Pharmacophore Modeling: By identifying the key structural features of this compound and other active anilino-naphthoquinones responsible for their biological activity, a pharmacophore model can be developed. This model can then be used to screen large virtual libraries of compounds to identify new and structurally diverse molecules with the potential for similar therapeutic effects.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Data generated from the synthesis and testing of derivatives of this compound will be invaluable for building robust QSAR models that can accurately predict the activity of yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process.

Q & A

Q. How can the crystal structure of 2-(4-Methylanilino)naphthalene-1,4-dione be determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The compound crystallizes in an orthorhombic system (space group Pna2₁) with lattice parameters a = 12.1614 Å, b = 22.4915 Å, and c = 5.0444 Å. The naphthoquinone core is planar (max. deviation: 0.078 Å), and the dihedral angle between the quinone and benzene rings is 52.38°, confirmed via SHELXL refinement (R factor = 0.040) .

Q. What synthetic routes are available for preparing this compound?

A common method involves nucleophilic substitution of 2-chloro-1,4-naphthoquinone with 4-methylaniline under controlled conditions. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion. Post-synthesis, purification by recrystallization or column chromatography is recommended to isolate the product .

Q. What preliminary toxicological assessments are relevant for this compound?

Acute toxicity studies in rodents (oral/inhalation routes) and in vitro assays (e.g., hepatic/renal cytotoxicity) should follow OECD guidelines. Systemic effects (respiratory, hepatic, renal) and biomarkers like body weight changes or hematological parameters are prioritized. Refer to Table B-1 in toxicological profiles for inclusion criteria .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing molecular interactions?

Density Functional Theory (DFT) calculations can validate XRD-derived bond lengths and angles. Molecular docking studies (e.g., with acetylcholinesterase) may predict bioactivity, while Hirshfeld surface analysis quantifies intermolecular forces (e.g., N–H⋯O interactions in the crystal lattice) .

Q. What experimental design is optimal for resolving contradictions in toxicity data across studies?

Standardize exposure routes (oral vs. inhalation), dose metrics (mg/kg vs. ppm), and species-specific metabolic profiles. For example, discrepancies in hepatic effects may arise from cytochrome P450 variability; use isogenic rodent strains and cross-validate with human cell lines (e.g., HepG2) .

Q. How does this compound exhibit anticonvulsant activity, and what mechanistic insights exist?

As a vitamin K analog, it inhibits pentylenetetrazole-induced seizures (ED₅₀ = 349.2 mg/kg) and maximal electroshock (ED₅₀ = 108.1 mg/kg) in mice. Mechanistically, it may modulate GABAergic signaling or ion channel activity. Dose-response studies with EEG monitoring are recommended .

Q. What analytical techniques are suitable for detecting environmental residues of this compound?

High-resolution LC-MS/MS with QuEChERS extraction is effective for water/soil matrices. Include isomer-specific detection (e.g., 1,4-dimethylnaphthalene) to differentiate environmental sources. Method validation should follow EPA 8000D guidelines .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

The planar naphthoquinone system and substituent orientation (e.g., 4-methylanilino group) influence π-π stacking and hydrogen bonding. Modify substituents at C-2/C-3 to optimize interactions with target proteins (e.g., acetylcholinesterase active site) .

Q. What strategies mitigate oxidative degradation during storage or biological assays?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and use degassed solvents for in vitro studies. Monitor stability via UV-Vis spectroscopy (λmax = 250–300 nm) .

Q. How do solvent polarity and reaction temperature affect synthetic yields?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at 60–80°C. Lower temperatures favor selectivity for mono-substitution, while higher temperatures risk quinone ring degradation. Optimize via DoE (Design of Experiments) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.